molecular formula C9H10Br2O3 B2780220 3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol CAS No. 35090-69-8

3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol

Cat. No.: B2780220
CAS No.: 35090-69-8
M. Wt: 325.984
InChI Key: LQBWOPGDTWUWHH-UHFFFAOYSA-N
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Description

3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol (CAS 35090-69-8) is a brominated phenol derivative of significant interest in medicinal chemistry and biochemical research. This compound features a hydroxymethyl group and an ethoxy group on a phenol ring structure that is also substituted with two bromine atoms, yielding the molecular formula C9H10Br2O3 and a molecular weight of 325.98 g/mol . Research into bromophenol derivatives like this compound has demonstrated potent inhibitory effects on key metabolic enzymes. Scientific studies on novel synthetic bromophenols have shown that these compounds can function as effective inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE) . These enzymes are critical therapeutic targets; CA inhibitors are investigated for conditions like glaucoma and epilepsy, while AChE inhibitors are relevant to the management of neurodegenerative disorders such as Alzheimer's and Parkinson's disease . The Ki values for related bromophenols have been reported in the low nanomolar range, highlighting their strong binding affinity and potential as lead compounds for further development . This product is supplied as a dry powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound to explore enzyme inhibition mechanisms, structure-activity relationships, and its potential applications in various biochemical pathways.

Properties

IUPAC Name

3,4-dibromo-6-ethoxy-2-(hydroxymethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O3/c1-2-14-7-3-6(10)8(11)5(4-12)9(7)13/h3,12-13H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBWOPGDTWUWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1O)CO)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol typically involves the bromination of 6-ethoxy-2-(hydroxymethyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high yields. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc in acetic acid.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 3,4-dibromo-6-ethoxy-2-(hydroxymethyl)phenol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's structure allows it to interact with microbial cell membranes, leading to cell lysis and death.

Antioxidant Properties
The compound has demonstrated antioxidant activity, which is crucial for preventing oxidative stress-related diseases. In vitro studies have shown that it can scavenge free radicals effectively, reducing cellular damage caused by oxidative stress. This property positions it as a potential therapeutic agent in the treatment of conditions such as cancer and neurodegenerative diseases.

Case Study: Antioxidant Effects
A study conducted on the antioxidant effects of this compound revealed that it significantly reduced malondialdehyde (MDA) levels in rat liver homogenates, indicating its capacity to mitigate oxidative damage . The research employed various assays to measure the compound's ability to scavenge reactive oxygen species (ROS), highlighting its potential use in pharmacological applications.

Environmental Science

Bioremediation Potential
The compound has been investigated for its role in bioremediation processes. Its structural characteristics suggest that it may be effective in degrading environmental pollutants, particularly halogenated organic compounds. Research has shown that certain microbial strains can utilize this compound as a carbon source, facilitating the breakdown of more complex pollutants .

Case Study: Degradation of Pollutants
In a controlled study on the degradation of halogenated phenols, this compound was subjected to microbial treatment. Results indicated a significant reduction in pollutant concentration over time, demonstrating its effectiveness as a bioremediation agent . This finding supports its application in environmental cleanup strategies.

Materials Science

Polymer Chemistry
this compound serves as a versatile building block in polymer synthesis. Its functional groups allow for the formation of cross-linked networks when incorporated into polymer matrices. This property is particularly useful in developing materials with enhanced thermal stability and mechanical strength.

Case Study: Polymer Development
Research involving the incorporation of this compound into epoxy resins demonstrated improved thermal properties and mechanical performance compared to traditional formulations. The study highlighted the compound's ability to enhance the durability and longevity of polymer products .

Mechanism of Action

The mechanism of action of 3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups can form hydrogen bonds and interact with biological molecules, potentially disrupting their normal function. This compound may also act as an electrophile, reacting with nucleophilic sites in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol is unique due to the presence of both ethoxy and hydroxymethyl groups on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and applications .

Biological Activity

3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and other therapeutic effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its brominated phenolic structure, which is known to influence its biological properties. The presence of bromine atoms often enhances the compound's reactivity and biological interactions.

Comparative Antimicrobial Activity

Compound NameTarget PathogensMinimum Inhibitory Concentration (MIC)
This compoundNot directly testedN/A
4-bromo-2,6-bis(hydroxymethyl)phenolStaphylococcus aureus, Candida albicans32 µg/mL
TrimethoprimE. coli, S. aureus0.5 µg/mL

Note: The data for this compound is extrapolated from related compounds due to a lack of direct studies.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Studies suggest that the structural features of dibrominated phenols contribute to their ability to scavenge free radicals.

Antioxidant Assays

The antioxidant potential can be evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Although specific data for this compound is not available, related compounds demonstrate strong antioxidant activity.

Case Studies and Research Findings

  • Study on Related Brominated Compounds :
    • A study published in the Iranian Journal of Chemistry and Chemical Engineering highlighted the antimicrobial efficacy of brominated phenols against Staphylococcus aureus and Candida albicans. The findings suggest that similar structural motifs in this compound could yield comparable results in antimicrobial assays .
  • Phenolic Compounds in Olive Oil :
    • Research on phenolic compounds from olive oil indicates that derivatives like hydroxytyrosol exhibit significant antioxidant and antiproliferative activities against cancer cell lines. This suggests that structurally similar compounds may also possess beneficial biological activities .
  • General Biological Activity :
    • A review article discussed the broad spectrum of biological activities associated with phenolic compounds, including anti-inflammatory and anticancer effects. The presence of hydroxymethyl groups in phenolic structures often correlates with enhanced biological efficacy .

Q & A

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?

  • Methodological Answer :
  • Antimicrobial analogs : Introduce quaternary ammonium groups via Mannich reactions.
  • Coordination chemistry : The phenolic -OH and hydroxymethyl group can chelate metals (e.g., Cu²⁺) for catalytic or medicinal applications .

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